molecular formula C11H9FN2 B2879880 2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile CAS No. 1368450-21-8

2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile

Cat. No.: B2879880
CAS No.: 1368450-21-8
M. Wt: 188.205
InChI Key: BDNCUDGACUBKLA-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1-methyl-1H-indol-3-yl)acetonitrile is a fluorinated indole derivative that serves as a versatile synthetic intermediate and key scaffold in modern medicinal chemistry research. The indole nucleus is a privileged structure in drug discovery, renowned for its broad spectrum of biological activities and its presence in numerous natural products and FDA-approved therapeutics . This compound is specifically engineered for the development of novel bioactive molecules, with primary research applications in oncology and antiviral therapy. In anticancer research, indole-based scaffolds are extensively investigated for their ability to inhibit pivotal cancer targets . Research on analogous structures demonstrates their potential to overcome multidrug resistance, particularly in P-glycoprotein overexpressing cancer cell lines, and to function as selective survivin inhibitors—a protein highly overexpressed in tumors but low in healthy tissues . Furthermore, marine-inspired indole alkaloids, such as nortopsentin and topsentin, highlight the significance of the indole motif in creating potent antiproliferative agents, especially against challenging malignancies like pancreatic ductal adenocarcinoma (PDAC) . In virology, indole derivatives represent a promising class of agents against life-threatening viruses. They are studied as potent inhibitors of viral enzymes, including HIV-1 reverse transcriptase (RT) and integrase (IN), showcasing low nanomolar efficacy against both wild-type and mutant strains . The flexibility of the indole scaffold allows researchers to synthesize diverse libraries of compounds for structure-activity relationship (SAR) studies, making this compound a valuable starting point for developing new therapeutic candidates targeting enzyme binding sites and resistance mechanisms . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(5-fluoro-1-methylindol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c1-14-7-8(4-5-13)10-6-9(12)2-3-11(10)14/h2-3,6-7H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNCUDGACUBKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 5-fluoro-1-methylindole and acetonitrile, which undergoes a series of reactions to introduce the acetonitrile group at the 3-position.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile has been identified as a critical intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets, making it useful in developing drugs for various diseases, including neurological disorders and cancers. For instance, compounds derived from this structure have shown potential as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in several cancer types, including colon and pancreatic cancers .

Case Study: GSK-3β Inhibition
Research indicates that modifications to the indole ring significantly affect the inhibitory activity against GSK-3β. Compounds with a halogen at the 5-position have demonstrated enhanced potency, suggesting that this compound could serve as a scaffold for developing more effective GSK-3β inhibitors .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex organic molecules used in drug discovery and materials science. For example, it can be utilized in reactions such as nucleophilic substitutions and cyclizations to create diverse chemical entities .

Table: Synthetic Applications

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReacts with nucleophiles to form new carbon bondsVarious substituted indoles
CyclizationForms cyclic structures through intramolecular reactionsIndole derivatives
Coupling ReactionsParticipates in coupling reactions to build larger frameworksBiologically active compounds

Material Science

Development of Advanced Materials
In material science, this compound is explored for its potential in creating advanced materials like polymers and nanomaterials. Its unique properties can enhance the electrical conductivity and thermal stability of materials, making them suitable for applications in electronics and nanotechnology .

Biological Research

Fluorescent Probes
This compound can also be employed in the development of fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes in real-time, aiding researchers in understanding complex biological mechanisms . The incorporation of the indole structure contributes to the photophysical properties necessary for effective imaging.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile with key analogs, highlighting structural features, synthesis methods, physicochemical properties, and reported bioactivities.

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Activities References
This compound 5-F, 1-Me (indole), 3-CN C11H10FN3 ~203.21 (estimated) Alkylation with chloroacetonitrile, aprotic solvent, alkali conditions Potential neuroprotective, anti-proliferative
2-(5-Methoxy-1H-indol-3-yl)acetonitrile 5-OMe (indole), 3-CN C11H10N2O 186.21 Rearrangement reactions, IR/NMR analysis Non-planar structure, HOMO/LUMO on aromatic rings
2-(5-Bromo-1H-indazol-3-yl)acetonitrile 5-Br (indazole), 3-CN C9H6BrN3 236.07 Unspecified alkylation Antitumor potential, high molecular weight
2-(5-Nitro-1H-indol-3-yl)acetonitrile 5-NO2 (indole), 3-CN C10H7N3O2 201.18 Coupling agents (e.g., DCC/DMAP) Antioxidant, environmental applications
2-(5-Phenyl-1H-indol-1-yl)acetic acid derivative 5-Ph (indole), 1-CH2COOH C16H13NO2 275.29 Bromination and methanol treatment Structural analog with varied substituents

Key Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups: The 5-fluoro substituent in the target compound enhances electrophilicity compared to methoxy (electron-donating) or bromo (bulky, polarizable) groups. This may influence interactions with biological targets, such as enzymes or receptors . N-Methylation: The 1-methyl group in the target compound likely improves metabolic stability by reducing oxidative deamination at the indole nitrogen, a common degradation pathway in non-methylated analogs (e.g., 2-(5-methoxy-1H-indol-3-yl)acetonitrile) .

Synthetic Conditions :

  • Aprotic solvents (e.g., DMF, THF) and equimolar alkali are critical for minimizing hydrolysis side reactions during alkylation with chloroacetonitrile .
  • The nitro-substituted analog requires coupling agents like DCC/DMAP, indicating distinct reactivity due to the nitro group’s strong electron-withdrawing nature .

Crystallinity: X-ray studies of 2-(5-methoxy-1H-indol-3-yl)acetonitrile reveal non-planar molecular structures, which may influence packing efficiency and bioavailability .

Biological Activities :

  • Neuroprotection : The target compound’s fluorinated indole core shares structural motifs with methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, which exhibits neuroprotective effects via kinase inhibition .
  • Antitumor Activity : Bromo and nitro analogs show promise in preliminary screenings, likely due to their ability to intercalate DNA or inhibit redox pathways .

Biological Activity

2-(5-fluoro-1-methyl-1H-indol-3-yl)acetonitrile is a synthetic compound that has garnered attention for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H7FN2. The presence of both fluorine and methyl groups in the indole structure enhances its biological activity and stability, making it a promising candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Antiviral Activity : The compound may inhibit viral replication by targeting viral enzymes or receptors involved in the infection process.
  • Anticancer Activity : It has been shown to modulate pathways related to cell proliferation and apoptosis, potentially inhibiting cancer cell growth by interfering with key signaling pathways.
  • Anti-inflammatory Effects : The compound may exert its effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Structure-Activity Relationships (SAR)

Research into the SAR of this compound indicates that modifications to the indole structure can significantly impact its biological potency. For example:

CompoundModificationBiological Activity
1Methyl group additionIncreased potency in inhibiting cancer cell proliferation
2Fluorine substitutionEnhanced binding affinity to target proteins

The presence of the fluorine atom at the 5-position of the indole ring appears to enhance the compound's potency compared to similar compounds lacking this modification .

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The compound's mechanism involves the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Antiviral Research

A study investigating the antiviral properties of this compound revealed that it effectively inhibited the replication of several viruses, including influenza and HIV. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating potent antiviral activity. Further mechanistic studies suggested that the compound may interfere with viral entry into host cells or disrupt viral RNA synthesis .

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 2-(1H-indol-3-yl)acetonitrile and 5-fluoro-1H-indole-3-acetonitrile, this compound demonstrates superior biological activity due to its unique structural modifications. These modifications enhance both pharmacokinetic properties and biological efficacy .

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